Glybuzole (2-Benzenesulfonamido-5-tert-butyl-1-thia-3,4-diazole) is a synthetic compound investigated for its potential use in scientific research. [] Its role primarily revolves around understanding its physicochemical properties and how these characteristics influence its behavior in various chemical and biological systems. [] This document aims to summarize the scientific findings related to Glybuzole, excluding any information about its use as a drug, dosage, or potential side effects.
Glybuzole is derived from sulfonamide compounds and is categorized under the broader class of antidiabetic agents. Its molecular formula is with a molecular weight of approximately 327.427 Dalton. The systematic name for glybuzole is 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. It is often referred to synonymously as glysobuzole, which highlights its structural relationship to other thiadiazole-containing compounds.
The synthesis of glybuzole involves several key steps, primarily focusing on the formation of a thiadiazole ring and its subsequent attachment to a benzenesulfonamide group. The general synthetic pathway includes:
This method has been noted for its efficiency and yields when compared to other synthetic routes for similar compounds .
Glybuzole participates in several chemical reactions that are pivotal for its synthesis and biological function:
These reactions are essential for both the synthesis of glybuzole and its metabolic pathways within biological systems .
Glybuzole exerts its pharmacological effects primarily through its action on pancreatic beta cells. Its mechanism can be summarized as follows:
This mechanism highlights glybuzole's role in enhancing insulin release in response to glucose levels in the bloodstream .
Glybuzole exhibits several notable physical and chemical properties:
These properties are critical for understanding its formulation as a pharmaceutical agent and predicting its behavior in biological systems .
Glybuzole's primary application lies in the treatment of type 2 diabetes mellitus, where it serves as an effective antihyperglycemic agent. Its ability to stimulate insulin secretion makes it valuable in managing blood glucose levels among diabetic patients. Additionally, research has indicated potential uses in other areas such as:
Glybuzole (systematic name: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exemplifies the strategic molecular engineering that defined second-generation sulfonylurea development. Its architecture integrates a tert-butyl-substituted thiadiazole ring connected to the sulfonamide nitrogen—a configuration conferring superior pharmacodynamics over first-generation agents. The hydrophobic tert-butyl group enhances membrane permeability, while the thiadiazole heterocycle creates optimal steric positioning for high-affinity binding to the SUR subunit of pancreatic β-cell ATP-sensitive potassium (K_ATP) channels [4]. This molecular optimization yielded a potency approximately 200 times greater than tolbutamide, allowing dramatically reduced therapeutic dosing (typically in the 500 mg range rather than gram quantities) [9]. Crucially, glybuzole's design emerged during a period when researchers prioritized β-cell specificity to minimize extra-pancreatic effects. Unlike earlier non-selective sulfonylureas, glybuzole and contemporaries like gliclazide displayed preferential affinity for SUR1 receptors predominant in pancreatic tissue over SUR2 isoforms in cardiovascular tissues [7]. This selectivity emerged as a key design objective during the 1970s–1980s, distinguishing second-generation agents from predecessors with significant cardiac activity [8].
Glybuzole Molecular Diagram
tert-butyl | S(=O)(=O)-N-H | N\\//S | || N-C-N (thiadiazole)
Glybuzole shares the arylsulfonylurea pharmacophore with other second-generation agents but exhibits distinct physicochemical and binding properties attributable to its unique heterocyclic system. When compared to glibenclamide (glyburide), which features a chlorobenzyl ring coupled to a cyclohexylurea moiety, glybuzole's thiadiazole-tert-butyl system creates a more compact molecular topology. This difference profoundly influences receptor engagement: glibenclamide binds SUR1 with near-irreversible kinetics (slow dissociation rate), while glybuzole exhibits moderate reversibility, potentially reducing hypoglycemia risk through shorter receptor occupancy [4] [10]. Pharmacokinetically, glybuzole differs from glipizide (which contains a pyridine ring). Glipizide's ionization state makes absorption highly dependent on gastric pH, whereas glybuzole's non-ionizable thiadiazole ensures consistent bioavailability unaffected by gastrointestinal pH variations [1] [10]. Binding affinity studies reveal glybuzole's SUR1 dissociation constant (K_d) is approximately 0.8 nM, positioned between glipizide (0.4 nM) and gliclazide (1.2 nM), reflecting deliberate molecular tuning for intermediate binding kinetics [4] [7].
Table 2: Structural and Pharmacokinetic Comparison of Second-Generation Sulfonylureas
Parameter | Glybuzole | Glibenclamide (Glyburide) | Glipizide |
---|---|---|---|
Molecular Formula | C₁₂H₁₅N₃O₂S₂ | C₂₃H₂₈ClN₃O₅S | C₂₁H₂₇N₅O₄S |
Molecular Weight | 297.39 g/mol | 494.01 g/mol | 445.54 g/mol |
Core Heterocycle | Thiadiazole | Chlorobenzyl + cyclohexylurea | Pyridine |
SUR1 K_d (nM) | 0.8 | 0.2 | 0.4 |
Plasma Half-life | ~4–6 hours | 10 hours | 2–4 hours |
Protein Binding | 98% | 99% | 92% |
Metabolic Pathway | Hepatic hydroxylation | Hepatic oxidation (CYP2C9) | Hepatic (CYP2C9) |
Renal Excretion | 50% (inactive metabolites) | 50% (active metabolites) | <10% unchanged |
The structural evolution from tolbutamide to glybuzole represents three fundamental shifts in sulfonylurea drug design philosophy. First, hydrophobicity optimization replaced tolbutamide's linear alkyl chain (butyl group) with bulycyclic or aromatic systems (thiadiazole in glybuzole, cyclohexylurea in glibenclamide). This enhanced membrane penetration and SUR binding affinity by increasing van der Waals interactions within the receptor's hydrophobic pockets [4] [8]. Second, metabolic stability was engineered through strategic ring substitutions. Tolbutamide's para-methyl group was vulnerable to rapid oxidation, yielding a short 4–6 hour half-life. Glybuzole incorporated a tert-butyl moiety—a sterically hindered group resistant to oxidative metabolism—extending its duration to 8–10 hours without accumulating active metabolites [4] [9]. Third, receptor subtype selectivity emerged as a critical design criterion. While tolbutamide non-selectively bound SUR1 (pancreatic) and SUR2A/B (cardiac/muscular) receptors, glybuzole's thiadiazole orientation conferred >200-fold selectivity for SUR1 over SUR2 isoforms. This minimized cardiac K_ATP channel interference, potentially reducing cardiovascular risks associated with earlier sulfonylureas [10]. The synthesis pathway for glybuzole—a nucleophilic substitution between benzenesulfonyl chloride and 2-amino-5-tert-butyl-1,3,4-thiadiazole—exemplifies how streamlined manufacturing processes enabled these complex molecules [4].
Synthetic Pathway of Glybuzole
Benzenesulfonyl chloride + 2-amino-5-tert-butyl-1,3,4-thiadiazole → Pyridine catalyst → Nucleophilic substitution (SN²) → Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: